![molecular formula C14H12O4S2 B371334 4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate CAS No. 298218-21-0](/img/structure/B371334.png)
4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate” is a chemical compound with the molecular formula C14H12O4S2 . It has an average mass of 308.373 Da and a monoisotopic mass of 308.017700 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate” are not detailed in the search results . For comprehensive property data, it’s recommended to refer to specialized databases or material safety data sheets (MSDS).Aplicaciones Científicas De Investigación
Polymer Research and Composite Materials
This compound has been utilized in the synthesis of novel polymers with potential applications in thermal and dielectrical properties. For instance, it has been incorporated into polymer composites filled with nano-materials like strontium apatite and hexagonal boron nitride, enhancing thermal stability and dielectric properties . These advanced materials could be significant in developing new biomaterials for orthopedic and dental implants.
Drug Synthesis and Pharmacology
Thiophene derivatives, such as 4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate , play a crucial role in medicinal chemistry. They are key intermediates in synthesizing biologically active compounds, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities . This compound’s versatility in drug synthesis underscores its importance in developing new therapeutic agents.
Organic Electronics
In the field of organic electronics, thiophene-based compounds are integral to creating organic semiconductors and light-emitting diodes (OLEDs). The compound could contribute to the advancement of organic field-effect transistors (OFETs) and other electronic devices due to its structural properties conducive to electron mobility and conductivity .
Biomedical Applications
The biomedical sector benefits from thiophene compounds’ diverse biological activities. They are found in various drugs with antitumor, cytotoxic, and neuroprotective effects. The specific compound 4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate could be explored for its potential in creating new biologically active molecules that can act as therapeutic agents .
Material Science
In material science, this compound’s potential lies in its ability to contribute to the development of new materials with unique properties. Its molecular structure could be advantageous in creating materials with specific desired characteristics, such as increased strength, flexibility, or conductivity .
Chemical Engineering
Lastly, in chemical engineering, 4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate can be a valuable compound for synthesizing various chemical products. Its reactivity and stability make it suitable for use in complex chemical reactions and processes, which are fundamental in producing a wide range of industrial chemicals .
Safety and Hazards
Propiedades
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c1-20(16,17)18-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-19-13/h2-10H,1H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVVAYQVZZRCU-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


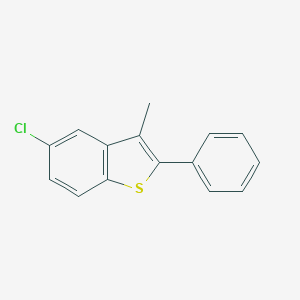
![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)
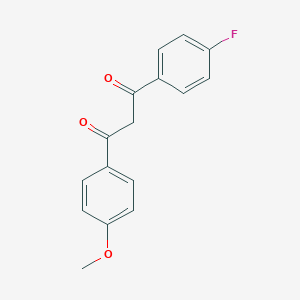

![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
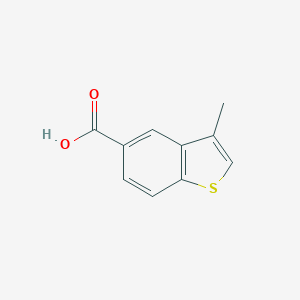
![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)
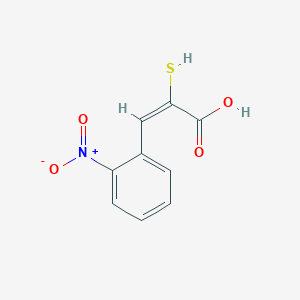
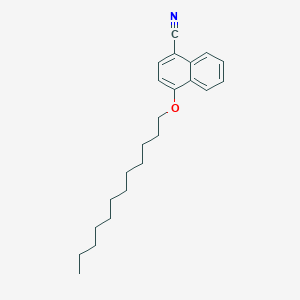
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)